molecular formula C9H14F3NO B13296625 1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one

1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one

Cat. No.: B13296625
M. Wt: 209.21 g/mol
InChI Key: SDAGMUBYCAHXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one is a fluorinated organic compound with the molecular formula C9H14F3NO and a molecular weight of 209.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a piperidine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one typically involves the reaction of 6-methylpiperidine with a trifluoromethyl ketone precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The piperidine ring contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its utility in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

1,1,1-trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one

InChI

InChI=1S/C9H14F3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h6-7,13H,2-5H2,1H3

InChI Key

SDAGMUBYCAHXRH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)CC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.